molecular formula C11H13BrO2 B3315072 2-Bromo-3-(2,6-dimethoxyphenyl)-1-propene CAS No. 951891-27-3

2-Bromo-3-(2,6-dimethoxyphenyl)-1-propene

Cat. No.: B3315072
CAS No.: 951891-27-3
M. Wt: 257.12 g/mol
InChI Key: WSTDHJYEWJMJTE-UHFFFAOYSA-N
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Description

2-Bromo-3-(2,6-dimethoxyphenyl)-1-propene is a synthetic organic compound classified as a halogenated olefin and an aryl ether. It features a reactive bromo-alkene group attached to a 2,6-dimethoxyphenyl moiety. This combination makes it a versatile building block, or chemical intermediate, in organic synthesis . The 2,6-dimethoxyphenyl group is an electron-rich aromatic system. This substitution pattern can significantly influence a molecule's electronic properties, solubility, and its interactions with biological targets, making it a scaffold of interest in medicinal chemistry and materials science . The compound's primary research value lies in its two functional handles: the carbon-carbon double bond can undergo electrophilic addition reactions , while the bromine atom can serve as a leaving group in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, to construct more complex molecular architectures . Researchers can employ this compound in the synthesis of more complex structures, including natural product analogs like lignans and stilbenes, which are studied for a range of biological activities . It is also a potential precursor for the development of pharmaceutical candidates and other fine chemicals. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromoprop-2-enyl)-1,3-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-8(12)7-9-10(13-2)5-4-6-11(9)14-3/h4-6H,1,7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTDHJYEWJMJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)CC(=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701246434
Record name 2-(2-Bromo-2-propen-1-yl)-1,3-dimethoxybenzene
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Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-27-3
Record name 2-(2-Bromo-2-propen-1-yl)-1,3-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromo-2-propen-1-yl)-1,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 3 2,6 Dimethoxyphenyl 1 Propene

Strategies for Carbon-Bromine Bond Formation in Vinylic Systems

The formation of a carbon-bromine bond on a vinylic carbon is a critical step in the synthesis of the target molecule. This can be achieved through various approaches, primarily involving the direct bromination of a suitable precursor or the stereoselective synthesis of the vinyl bromide.

Direct bromination of an alkene is a fundamental reaction in organic synthesis. In the context of synthesizing 2-Bromo-3-(2,6-dimethoxyphenyl)-1-propene, a plausible precursor would be 3-(2,6-dimethoxyphenyl)-1-propene (B1304911). The addition of bromine (Br₂) across the double bond would initially form a dibromide, which would then require elimination to generate the desired vinyl bromide.

The electrophilic addition of bromine to an alkene typically proceeds through a cyclic bromonium ion intermediate. youtube.com The subsequent attack by a bromide ion leads to the formation of a vicinal dibromide. quora.com For an unsymmetrical alkene like 3-(2,6-dimethoxyphenyl)-1-propene, the regioselectivity of the subsequent elimination step to form the vinyl bromide is crucial. Controlled elimination, often using a hindered base, would be necessary to favor the formation of the desired 2-bromo isomer over other potential products.

A more direct approach involves allylic bromination. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator can selectively introduce a bromine atom at the allylic position of an alkene. unacademy.com However, for the synthesis of the target compound, this would place the bromine at the wrong position, yielding 3-bromo-3-(2,6-dimethoxyphenyl)-1-propene. Therefore, this method is not directly applicable for the desired isomer.

Another strategy involves the hydrobromination of an appropriate allene or alkyne. For instance, the hydrobromination of 3-(2,6-dimethoxyphenyl)-1-propyne could potentially yield the target compound. The regioselectivity of this addition is governed by Markovnikov's rule, which predicts the formation of this compound. youtube.com The reaction of propene with hydrogen bromide in the absence of peroxides typically yields 2-bromopropane, illustrating the Markovnikov addition. youtube.com

PrecursorReagentProductKey Consideration
3-(2,6-dimethoxyphenyl)-1-propeneBr₂ followed by baseThis compoundRegioselectivity of elimination
3-(2,6-dimethoxyphenyl)-1-propyneHBrThis compoundMarkovnikov regioselectivity

Achieving stereoselectivity in the formation of the vinyl bromide is important, particularly if specific geometric isomers are desired. While the target molecule does not have E/Z isomerism at the double bond due to the two hydrogens on C1, stereochemical control is a general concern in the synthesis of substituted vinyl bromides.

One powerful method for the stereoselective synthesis of vinyl bromides is the bromoboration of terminal alkynes. The syn-addition of a boron-bromide reagent to an alkyne, followed by protonolysis, can yield a Z-vinyl bromide. While this specific stereochemistry is not required for the target molecule, it highlights a method for controlling the geometry of the double bond during C-Br bond formation. organic-chemistry.org

Another approach involves the reaction of aldehydes with brominated phosphorus ylides (Wittig reaction) or related reagents. This method constructs the carbon-carbon double bond and introduces the bromine atom simultaneously, often with a degree of stereocontrol.

MethodDescriptionStereochemical OutcomeReference
Bromoboration of Alkynessyn-addition of a B-Br reagent to an alkyne followed by a workup.Typically Z-vinyl bromides. organic-chemistry.org
Wittig-type ReactionsReaction of an aldehyde with a brominated phosphonium ylide.Can be tuned to favor E or Z isomers depending on the ylide and reaction conditions. harvard.edu

Construction of the Propene Backbone

The three-carbon propene unit is a fundamental part of the target molecule's structure. Its construction can be approached through various carbon-carbon bond-forming reactions.

Olefination reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon double bonds. The Wittig reaction and its modifications, as well as the Peterson olefination, are highly relevant for constructing the propene backbone. harvard.eduorganic-chemistry.org

In a potential synthesis of an intermediate for the target molecule, a Wittig reaction could be employed between 2,6-dimethoxybenzyltriphenylphosphonium bromide and formaldehyde. This would generate 3-(2,6-dimethoxyphenyl)-1-propene. Subsequent bromination would then be required to install the bromine atom at the C2 position.

Alternatively, the Peterson olefination offers another route. This reaction involves the reaction of an α-silylcarbanion with an aldehyde or ketone. organic-chemistry.orgyoutube.com For instance, the reaction of (2,6-dimethoxyphenyl)methyl(trimethyl)silane with formaldehyde, after conversion of the silane to its carbanion, would also yield 3-(2,6-dimethoxyphenyl)-1-propene. The key advantage of the Peterson olefination is that the intermediate β-hydroxysilane can sometimes be isolated, allowing for stereocontrolled elimination to the alkene under either acidic or basic conditions. youtube.com

The Julia-Kocienski olefination is another powerful method for the stereoselective synthesis of alkenes, particularly E-alkenes. organic-chemistry.orgmdpi.com This reaction involves the coupling of a sulfone with an aldehyde or ketone.

The use of allylic reagents provides a versatile entry into the propene backbone. For example, an allylic nucleophile could be coupled with a derivative of 2,6-dimethoxybenzene. The reaction of an allylic organometallic reagent, such as allylmagnesium bromide, with a suitable electrophile derived from 2,6-dimethoxybenzene could form the C-C bond. researchgate.net

Transition metal-catalyzed cross-coupling reactions are also highly effective. For instance, a Suzuki or Negishi coupling could be envisioned between an organoboron or organozinc reagent derived from the 2,6-dimethoxyphenyl moiety and an allylic halide. chemistry.coachillinois.edu

Once the 3-(2,6-dimethoxyphenyl)-1-propene scaffold is in place, functionalization at the allylic position can be performed. For example, allylic oxidation followed by further transformations could be used to introduce functionality that can later be converted to the desired vinyl bromide.

Incorporation of the 2,6-Dimethoxyphenyl Moiety

The 2,6-dimethoxyphenyl group is a key structural feature of the target molecule. This moiety can be introduced at various stages of the synthesis, either by starting with a commercially available 2,6-dimethoxyphenyl derivative or by constructing the substituted aromatic ring.

A common starting material is 2,6-dimethoxyphenol or 2,6-dimethoxybenzaldehyde (B146518). From 2,6-dimethoxybenzaldehyde, a Wittig or Horner-Wadsworth-Emmons reaction could be used to introduce the propene side chain. For example, reaction with a phosphonium ylide derived from a 2-bromoethylphosphonium salt could potentially form the desired structure, though regioselectivity and reactivity might be challenging.

Alternatively, electrophilic aromatic substitution on a precursor with the propene side chain already in place is a possibility. However, the two methoxy (B1213986) groups are strongly activating and ortho-, para-directing. Given that the positions ortho and para to the methoxy groups are already substituted, this approach is less straightforward for introducing the propene group itself. nih.gov

A more likely strategy involves the use of a pre-functionalized 2,6-dimethoxyphenyl precursor. For instance, 2,6-dimethoxybromobenzene could undergo a coupling reaction with a suitable three-carbon propene building block.

In a different approach, the Hantzsch dihydropyridine synthesis has been used to create complex structures incorporating methoxyphenyl groups, demonstrating the utility of this building block in multicomponent reactions. nih.govresearchgate.netnih.gov While not directly applicable to the synthesis of the target propene, it showcases the reactivity of methoxy-substituted benzaldehydes.

Aryl Coupling Reactions in the Synthesis of Substituted Alkenes

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the creation of carbon-carbon bonds, and they represent a powerful strategy for assembling substituted alkenes. acs.orgrsc.org Reactions such as the Mizoroki-Heck and Suzuki-Miyaura couplings are particularly relevant for forging the aryl-alkene bond in the target structure. wikipedia.orglibretexts.org

The Mizoroki-Heck reaction provides a direct method for the arylation of alkenes. wikipedia.orgorganic-chemistry.org In a potential synthesis of the target molecule's backbone, an aryl halide like 1-bromo-2,6-dimethoxybenzene could be coupled with an appropriate alkene. The reaction typically involves a palladium catalyst, a base, and often a phosphine ligand to stabilize the catalyst. mdpi.com The mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, migratory insertion, and β-hydride elimination. libretexts.org

The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, coupling an organoboron compound with an organic halide. libretexts.orgyoutube.com A plausible Suzuki approach would involve the reaction of (2,6-dimethoxyphenyl)boronic acid with a suitable vinyl bromide, such as 2,3-dibromopropene. This reaction is valued for its mild conditions and high tolerance for various functional groups. youtube.com The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. beilstein-journals.orgresearchgate.net

Precursors and Building Blocks for the 2,6-Dimethoxyphenyl Group

The synthesis of the target compound is contingent upon the availability of key precursors that incorporate the 2,6-dimethoxyphenyl moiety. Two versatile building blocks for this purpose are 2,6-dimethoxybenzaldehyde and 1-bromo-2,6-dimethoxybenzene.

2,6-Dimethoxybenzaldehyde is a commercially available compound that serves as an excellent starting point for introducing the aryl group via olefination reactions. chemicalbook.comfishersci.casigmaaldrich.com Its synthesis can be achieved from 1,3-dimethoxybenzene (B93181) through formylation, for example, by reaction with n-butyllithium followed by an electrophilic formylating agent like ethyl formate. chemicalbook.com This aldehyde is a key reactant in methods like the Wittig reaction to form the propenyl side chain. chemicalbook.com

1-Bromo-2,6-dimethoxybenzene is another critical precursor, particularly for syntheses employing cross-coupling strategies like the Heck or Suzuki reactions. chemicalbook.com It can be prepared from 1,3-dimethoxybenzene via lithiation with n-butyllithium, followed by quenching the resulting aryllithium species with a bromine source. chemicalbook.com An alternative route involves the brominative decarboxylation of 2,6-dimethoxybenzoic acid. rsc.org

Convergent and Divergent Synthetic Pathways to this compound

The construction of this compound can be approached through either convergent or divergent synthetic strategies, each with distinct advantages in terms of efficiency and flexibility.

A convergent synthesis involves the independent preparation of key fragments of the molecule, which are then combined in a late-stage step to form the final product. nih.gov For the target molecule, a convergent approach could involve:

Synthesis of the aryl component: Preparation of a reactive 2,6-dimethoxyphenyl species, such as 2,6-dimethoxybenzaldehyde or (2,6-dimethoxyphenyl)boronic acid.

Synthesis of the C3-bromoalkene component: Preparation of a suitable three-carbon building block, such as a phosphonium ylide derived from 2,3-dibromopropene for a Wittig reaction.

Coupling: Combining these two fragments. For instance, a Wittig reaction between 2,6-dimethoxybenzaldehyde and a bromo-substituted phosphorus ylide would directly assemble the core structure of the target molecule. organic-chemistry.orgbyjus.comwikipedia.org

A divergent synthesis , in contrast, begins with a common intermediate that is subsequently modified to produce a variety of related structures, including the target compound. This approach is efficient for creating a library of analogues. A potential divergent pathway could be:

Synthesis of a common precursor: Prepare the unbrominated alkene, 3-(2,6-dimethoxyphenyl)-1-propene, for example, through a Heck coupling of 1-bromo-2,6-dimethoxybenzene and propene or a Wittig reaction of 2,6-dimethoxybenzaldehyde with methylenetriphenylphosphorane. lumenlearning.com

Functionalization: Subject this common precursor to various reactions. To obtain the target molecule, a selective allylic bromination would be performed. The use of N-Bromosuccinimide (NBS) with a radical initiator is a standard and effective method for installing a bromine atom at the allylic position of an alkene, which is the carbon atom adjacent to the double bond. masterorganicchemistry.comchemistrysteps.comyoutube.com This method is favored as it minimizes the competing electrophilic addition of bromine across the double bond. masterorganicchemistry.com

Optimization of Reaction Conditions and Process Efficiency in this compound Synthesis

Optimizing reaction conditions is paramount for maximizing yield, minimizing byproducts, and ensuring the scalability of any synthetic route. acs.org For the synthesis of this compound, a key step to optimize would be a palladium-catalyzed cross-coupling reaction, such as a hypothetical Heck coupling between 1-bromo-2,6-dimethoxybenzene and an allyl halide.

Several parameters critically influence the outcome of such a reaction: bohrium.comresearchgate.net

Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., triphenylphosphine, a more electron-rich phosphine, or an N-heterocyclic carbene) can dramatically affect catalytic activity and stability. rsc.org

Base: The base (e.g., an inorganic carbonate like K₂CO₃ or an organic amine like triethylamine) is essential for regenerating the active catalyst but can also influence side reactions. mdpi.com

Solvent: The polarity and boiling point of the solvent (e.g., DMF, acetonitrile, toluene) impact the solubility of reactants and the reaction temperature, thereby affecting reaction rates and catalyst lifetime.

Temperature: Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or increased formation of byproducts. mdpi.com

The following interactive table illustrates a hypothetical optimization study for this Heck coupling reaction.

EntryPalladium Catalyst (mol%)LigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)NoneK₂CO₃DMF10035
2Pd(OAc)₂ (2)PPh₃K₂CO₃DMF10058
3Pd(OAc)₂ (2)PPh₃Et₃NDMF10065
4Pd₂(dba)₃ (1)P(o-tol)₃Et₃NDMF10072
5Pd₂(dba)₃ (1)P(o-tol)₃Et₃NNMP12085
6Pd₂(dba)₃ (1)P(o-tol)₃Et₃NNMP14078 (decomposition observed)

This table presents hypothetical data for illustrative purposes.

This systematic variation of parameters allows for the identification of optimal conditions that provide the desired product in high yield and purity, which is a critical step in developing an efficient and robust synthetic process. acs.org

Reactivity and Mechanistic Insights of 2 Bromo 3 2,6 Dimethoxyphenyl 1 Propene

Electrophilic and Nucleophilic Reactivity at the Alkene and Bromine Centers

The electronic nature of 2-Bromo-3-(2,6-dimethoxyphenyl)-1-propene features two key reactive sites. The propene double bond (C=C) is a region of high electron density, making it a nucleophilic center susceptible to attack by electrophiles. Conversely, the carbon atom bonded to the bromine is electron-deficient due to the electronegativity of the halogen, rendering it an electrophilic center that can be targeted by nucleophiles. The two methoxy (B1213986) groups on the phenyl ring are electron-donating through resonance, which can influence the reactivity of the molecule. However, their placement at the ortho positions also introduces significant steric hindrance around the benzylic position, which can affect reaction pathways and rates.

Stereochemical Outcomes of Addition Reactions to the Propene Double Bond

Electrophilic addition reactions to the alkene are expected to proceed with distinct stereochemical outcomes. For instance, the addition of a halogen like bromine (Br₂) typically occurs via a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion (Br⁻) happens from the face opposite to the initial bromine addition (anti-addition). This mechanistic pathway results in the formation of a trans-dihalide product. chemtube3d.com

The addition of hydrohalic acids, such as hydrobromic acid (HBr), is governed by Markovnikov's rule. The electrophilic proton (H⁺) adds to the terminal carbon (C1) of the propene chain, which bears more hydrogen atoms. This leads to the formation of a more stable secondary carbocation at the bromine-bearing carbon (C2). Subsequent attack by the bromide nucleophile at this carbocation would yield a geminal dihalide, specifically 2,2-dibromo-1-(2,6-dimethoxyphenyl)propane. stackexchange.comlibretexts.org The significant steric bulk of the 2,6-dimethoxyphenyl group could potentially influence the accessibility of the double bond faces, but the fundamental regioselectivity is expected to be controlled by carbocation stability.

Nucleophilic Substitution Patterns at the Bromine Atom

The bromine atom in this compound is attached to an sp²-hybridized carbon, classifying it as a vinylic halide. Vinylic halides are generally unreactive towards classical Sₙ2 and Sₙ1 nucleophilic substitution reactions. libretexts.org The Sₙ2 pathway is hindered by the steric inaccessibility of the carbon-bromine antibonding orbital and the high electron density of the double bond, which repels the incoming nucleophile. libretexts.org The Sₙ1 pathway is energetically unfavorable due to the instability of the resulting vinylic carbocation.

Despite this inherent low reactivity, nucleophilic substitution at vinylic centers can be achieved under specific conditions, often involving transition metal catalysis, which circumvents the high activation barriers of traditional pathways. pku.edu.cnresearchgate.net These reactions, sometimes categorized as nucleophilic vinylic substitution (SₙV), represent a key area of modern synthetic chemistry. pku.edu.cn

Organometallic Transformations Involving this compound

Organometallic chemistry provides powerful tools to functionalize vinylic halides like this compound, which are excellent substrates for a variety of metal-mediated coupling reactions. frontiersin.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon bonds, and vinylic bromides are ideal coupling partners. nih.gov The general mechanism for these reactions involves a catalytic cycle starting with the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond. libretexts.org

Heck Reaction : This reaction couples the vinylic bromide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction of this compound with an alkene (e.g., styrene or an acrylate) would yield a substituted diene. The reaction typically favors the formation of the trans-isomer due to steric considerations in the transition state. youtube.com

Suzuki-Miyaura Reaction : This involves the coupling of the vinylic bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a base. rsc.orgnih.gov This reaction is known for its high functional group tolerance and generally proceeds with retention of the double bond geometry. rsc.org

Sonogashira Reaction : This reaction forms a C(sp²)-C(sp) bond by coupling the vinylic bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. scirp.orgwikipedia.orgjk-sci.comlibretexts.orgorganic-chemistry.org This method is highly effective for synthesizing conjugated enynes.

Reaction NameCoupling PartnerGeneral Product Structure
Heck ReactionAlkene (R'-CH=CH₂)(2,6-MeO)₂-Ph-CH₂-C(=CH₂)-CH=CH-R'
Suzuki-Miyaura ReactionOrganoboron (R'-B(OH)₂)(2,6-MeO)₂-Ph-CH₂-C(=CH₂)-R'
Sonogashira ReactionTerminal Alkyne (H-C≡C-R')(2,6-MeO)₂-Ph-CH₂-C(=CH₂)-C≡C-R'

Grignard Reagent Formation and Subsequent Reactions

Vinylic bromides can be converted into Grignard reagents (organomagnesium halides) by reacting with magnesium metal in an ether solvent like tetrahydrofuran (THF). orgsyn.orggoogle.com The formation of vinyl Grignard reagents can sometimes be more challenging than their alkyl or aryl counterparts and may require activated magnesium. The resulting Grignard reagent, (3-(2,6-dimethoxyphenyl)prop-1-en-2-yl)magnesium bromide, is a powerful carbon-based nucleophile. wikipedia.org

This reagent can react with a wide array of electrophiles to form new carbon-carbon bonds. masterorganicchemistry.com For example, it can add to the carbonyl group of aldehydes and ketones to produce allylic alcohols. Reaction with carbon dioxide, followed by an acidic workup, yields an α,β-unsaturated carboxylic acid.

ElectrophileProduct after WorkupProduct Class
Formaldehyde (CH₂O)2-(Hydroxymethyl)-3-(2,6-dimethoxyphenyl)-1-propenePrimary Allylic Alcohol
Aldehyde (R'CHO)1-(3-(2,6-dimethoxyphenyl)prop-1-en-2-yl)-1-alkanolSecondary Allylic Alcohol
Ketone (R'COR'')2-(3-(2,6-dimethoxyphenyl)prop-1-en-2-yl)-2-alkanolTertiary Allylic Alcohol
Carbon Dioxide (CO₂)2-(3-(2,6-dimethoxyphenyl)prop-1-en-2-yl)acetic acidCarboxylic Acid

Other Transition Metal-Mediated Processes

Beyond palladium, other transition metals can mediate reactions involving vinylic halides. Nickel catalysts, for instance, are increasingly used for cross-coupling reactions and can sometimes offer different reactivity or couple with substrates that are challenging for palladium. wikipedia.org Iron-catalyzed cross-coupling reactions between Grignard reagents and vinylic halides have also been shown to be effective. acs.org

Furthermore, vinylic halides can participate in halogen exchange reactions, often mediated by transition metal complexes, which can convert the bromide into a more reactive iodide or a less reactive chloride or fluoride, providing strategic advantages in multi-step syntheses. frontiersin.orgnih.govnih.gov The formation of vinyl radicals from vinylic halides through transition metal-catalyzed single-electron transfer (SET) processes is another emerging area, opening pathways to various cyclization and substitution reactions. rsc.orgrsc.org

Rearrangement Pathways of this compound

Rearrangements are fundamental processes in organic chemistry, often proceeding through cationic intermediates. The structure of this compound is prone to such transformations, particularly upon ionization of the carbon-bromine bond.

The ionization of the allylic bromide in this compound would lead to the formation of a resonance-stabilized allylic carbocation. However, the presence of the 2,6-dimethoxyphenyl group introduces the possibility of more complex rearrangement pathways. In related systems, carbocations can undergo a variety of rearrangements, including 1,2-hydride and 1,2-alkyl shifts, to form more stable cationic intermediates.

The stability of the initially formed carbocation and any rearranged intermediates is a key determinant of the reaction pathway. The ortho-methoxy groups on the phenyl ring can play a significant electronic role. While they are electron-donating through resonance, their steric bulk can influence the conformation of the molecule and the accessibility of the cationic center.

In analogous benzylic systems, the participation of ortho-substituents in stabilizing a developing positive charge is a well-documented phenomenon. For instance, an ortho-methoxy group can act as an intramolecular nucleophile, leading to the formation of a transient cyclic oxonium ion. This type of anchimeric assistance can significantly influence the rate and outcome of a reaction.

A hypothetical rearrangement scenario for the carbocation derived from this compound could involve a researchgate.netnih.gov-shift of the aryl group, potentially leading to a more stabilized carbocation. The energetic feasibility of such a process would depend on the relative stabilities of the initial and rearranged carbocations. Computational studies are often employed to model the potential energy surface of such rearrangements and predict the most likely pathways. nih.gov

The "memory effect" is another intriguing aspect of carbocation rearrangements, where the stereochemistry of the starting material influences the product distribution, even when a common carbocation intermediate is expected. nih.gov This suggests that the initial conformation of the carbocation and its subsequent dynamic evolution on the potential energy surface can be crucial in determining the final outcome. nih.gov

To experimentally elucidate the nature of the intermediates and the rearrangement pathways in reactions of this compound, various mechanistic probes can be employed. These tools provide indirect evidence for the transient species that are often difficult to observe directly.

One common strategy is the use of isotopically labeled substrates. For example, by selectively replacing hydrogen atoms with deuterium at specific positions, one can trace their fate in the product and infer the occurrence of hydride shifts. Similarly, carbon-13 labeling can be used to track the movement of carbon atoms during skeletal rearrangements.

Cyclopropylcarbinyl systems are particularly effective probes for the presence of carbocationic intermediates. nih.gov A cyclopropyl group attached to a developing cationic center can undergo rapid rearrangement to a cyclobutyl or homoallylic cation. The observation of products with these rearranged carbon skeletons is strong evidence for a cationic mechanism. nih.gov In the context of this compound, a strategically placed cyclopropyl group could be used to intercept any cationic intermediates and provide insight into their reactivity. nih.gov

Kinetic studies are also invaluable for understanding reaction mechanisms. By measuring the reaction rates under different conditions (e.g., varying solvent polarity, temperature, or the concentration of added nucleophiles), one can gain information about the rate-determining step and the nature of the transition state. For instance, a strong dependence of the reaction rate on solvent polarity would be consistent with a mechanism involving charge separation, such as the formation of a carbocation.

Furthermore, trapping experiments can be designed to capture proposed intermediates. The addition of a potent nucleophile to the reaction mixture could intercept a carbocation before it has a chance to rearrange, providing evidence for its existence. The choice of trapping agent is critical and must be carefully selected to not interfere with the primary reaction pathway.

Mechanistic ProbeInformation Gained
Isotopic Labeling (e.g., D, ¹³C)Traces the movement of atoms, indicating hydride or alkyl shifts.
Cyclopropylcarbinyl SystemsDetects the formation of carbocationic intermediates through characteristic rearrangements. nih.gov
Kinetic StudiesProvides information on the rate-determining step and the nature of the transition state.
Trapping ExperimentsCaptures transient intermediates, confirming their existence.

Radical Reactions of this compound

In addition to its ionic reactivity, this compound can also participate in radical reactions. The relatively weak carbon-bromine bond can be cleaved homolytically under the influence of radical initiators (e.g., AIBN) or photochemically to generate an allylic radical. This resonance-stabilized radical can then undergo a variety of transformations.

One common reaction of allylic radicals is atom transfer radical addition (ATRA), where the radical adds to an alkene, followed by the abstraction of an atom (often a halogen) from a suitable donor. In the case of the radical derived from this compound, it could add to another alkene to form a new carbon-carbon bond.

Radical cyclizations are another important class of reactions for this type of substrate. nih.gov If the molecule contains a suitably positioned unsaturated group, the initially formed allylic radical can undergo an intramolecular cyclization to form a cyclic product. The regioselectivity of such cyclizations is often governed by Baldwin's rules, which predict the favored ring size based on the geometry of the transition state. For instance, a 5-exo-trig cyclization is generally favored over a 6-endo-trig closure. nih.gov

The presence of the 2,6-dimethoxyphenyl group could influence the stereoselectivity of radical reactions. The bulky ortho-substituents can create a chiral environment around the radical center, potentially leading to diastereoselective or even enantioselective transformations, especially in the presence of a chiral auxiliary or catalyst.

It is important to differentiate between radical and anionic reaction pathways, as they can sometimes lead to similar products. researchgate.net Mechanistic probes, such as the use of radical clocks or the analysis of stereochemical outcomes, can be employed to distinguish between these two manifolds. researchgate.net For example, certain cyclopropyl-substituted radicals are known to rearrange at a specific rate, and the extent of this rearrangement can be used to "time" the lifetime of the radical intermediate. researchgate.net

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound makes selectivity a key consideration in its chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, a reagent could potentially react at the allylic bromide, the double bond, or the aromatic ring. For example, in a nucleophilic substitution reaction, a soft nucleophile would be expected to preferentially attack the allylic carbon via an SN2 or SN2' mechanism, while a hard nucleophile might favor attack at a different site. Under conditions that favor electrophilic addition, the double bond would be the likely site of reaction.

Regioselectivity is the preference for reaction at one position over another. In nucleophilic substitution reactions of the allylic bromide, attack can occur at either the α-carbon (adjacent to the bromine) or the γ-carbon (at the other end of the double bond), leading to two different constitutional isomers. The regiochemical outcome is influenced by a combination of steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions. The steric hindrance imposed by the 2,6-dimethoxyphenyl group would likely favor nucleophilic attack at the less hindered γ-position.

Stereoselectivity concerns the preferential formation of one stereoisomer over another. If a reaction creates a new stereocenter, it can proceed with varying degrees of stereoselectivity. For instance, the addition of a reagent to the double bond could occur from either the top or bottom face, potentially leading to a mixture of diastereomers. The facial selectivity of such an addition would be influenced by the steric bulk of the 2,6-dimethoxyphenyl group, which could block one face of the double bond more effectively than the other.

In reactions where the allylic system is involved, the geometry of the double bond in the product can also be an issue of stereoselectivity. The formation of either the (E)- or (Z)-isomer may be favored depending on the reaction mechanism and the transition state geometries.

The table below summarizes the key selectivity considerations for reactions involving this compound.

Selectivity TypeDescriptionPotential Outcomes for this compound
ChemoselectivityPreferential reaction at one functional group.Reaction at the allylic bromide vs. the double bond vs. the aromatic ring.
RegioselectivityPreferential reaction at one position.Nucleophilic attack at the α- vs. the γ-carbon of the allylic system.
StereoselectivityPreferential formation of one stereoisomer.Diastereoselectivity in additions to the double bond; formation of (E)- vs. (Z)-isomers.

Controlling these aspects of selectivity is a central challenge in synthetic organic chemistry. mdpi.com The rational design of reaction conditions, including the choice of reagents, catalysts, solvents, and temperature, is crucial for achieving the desired outcome with high efficiency and purity. nih.govnih.govresearchgate.net

Applications of 2 Bromo 3 2,6 Dimethoxyphenyl 1 Propene in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

Building Blocks for Polycyclic Aromatic Hydrocarbons

No specific studies or reaction schemes have been found that document the use of 2-Bromo-3-(2,6-dimethoxyphenyl)-1-propene as a building block for the synthesis of polycyclic aromatic hydrocarbons (PAHs). The potential for this compound to engage in reactions such as Suzuki, Heck, or other cross-coupling reactions to form more complex aromatic systems is speculative and not supported by published research.

Intermediates in the Construction of Natural Product Cores

There is no available research demonstrating the application of this compound as an intermediate in the total synthesis or the construction of the core structures of any known natural products.

Role in Catalysis and Ligand Design

Development of Ligands Derived from this compound

No literature has been identified that describes the design, synthesis, or coordination chemistry of ligands derived from this compound for use in catalysis.

Investigation of Catalytic Activity of Derivatives

As there is no information on ligands or complexes derived from this compound, there is consequently no investigation into the catalytic activity of any such derivatives.

Synthetic Routes to Novel Materials

No published data exists on the use of this compound as a monomer or precursor for the synthesis of polymers or other novel materials.

Monomers for Polymer Synthesis

No published studies were identified that specifically describe the use of this compound as a monomer in polymerization reactions. While vinyl halides are a known class of monomers, the polymerization behavior, reactivity ratios, and the properties of any resulting polymer from this specific monomer have not been documented in the accessible literature.

Precursors for Optoelectronic or Electronic Materials

There is no available research detailing the synthesis of optoelectronic or electronic materials using this compound as a precursor. Consequently, data on the electronic properties, such as bandgap, conductivity, and charge carrier mobility, for any derived materials are absent from the scientific record.

Stereocontrolled Synthesis Using this compound

While the structure of this compound suggests possibilities for stereocontrolled reactions, no specific examples or methodologies have been reported in the literature. Research on stereoselective or stereospecific reactions involving this compound, which would be necessary to detail any applications in stereocontrolled synthesis, could not be located.

Structural Analogs and Derivatives of 2 Bromo 3 2,6 Dimethoxyphenyl 1 Propene

Synthesis and Reactivity of Closely Related Brominated Propenes

The synthesis of 2-bromo-3-aryl-1-propenes is often achieved through the reaction of a phenylmagnesium bromide (a Grignard reagent) with 2,3-dibromopropene. prepchem.com This method allows for the introduction of various substituted phenyl groups by starting with the corresponding substituted bromobenzene.

The bromine atom at the 2-position of the propene chain can be replaced with other halogens, such as chlorine or iodine, to create a series of 2-halo-3-(2,6-dimethoxyphenyl)-1-propenes.

Synthesis: The synthesis of chloro and iodo analogs can be adapted from the method used for brominated compounds. For instance, reacting the Grignard reagent of 2,6-dimethoxybenzene with 2,3-dichloropropene or 2,3-diiodopropene would yield the corresponding 2-chloro or 2-iodo derivatives. The synthesis of related chloro- and iodo-aryl compounds has been well-documented. For example, 2-chloro-1,3-dimethoxybenzene (B1590426) can be prepared by treating the lithio derivative of 1,3-dimethoxybenzene (B93181) with a chlorinating agent like N-chlorosuccinimide. google.com Similarly, iodo-substituted aromatic compounds can be synthesized via methods like the iodination of benzoic acid derivatives using iodine and silver trifluoroacetate. researchgate.net

Reactivity: The nature of the halogen substituent significantly influences the reactivity of the allyl halide. The carbon-halogen (C-X) bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). ncert.nic.in Consequently, the reactivity in nucleophilic substitution (SN1 and SN2) and elimination reactions generally increases from chloro to iodo, as the C-I bond is the weakest and iodide is the best leaving group. byjus.com This trend also affects the boiling points, which increase with the mass of the halogen atom (RI > RBr > RCl). ncert.nic.in

Table 1: Comparison of Physical and Chemical Properties of 2-Halo-3-aryl-1-propenes

Property2-Chloro-3-aryl-1-propene2-Bromo-3-aryl-1-propene2-Iodo-3-aryl-1-propene
C-X Bond Enthalpy HigherIntermediateLower
Leaving Group Ability PoorerGoodExcellent
Reactivity (e.g., in SN Reactions) LowerIntermediateHigher
Boiling Point LowerIntermediateHigher

Synthesis: Varying the substituents on the phenyl ring creates a diverse family of 2-bromo-3-aryl-1-propenes. The general synthetic strategy, involving a Grignard reaction, is versatile. prepchem.com By starting with differently substituted benzaldehydes or bromobenzenes, a wide range of analogs can be produced. For example, syntheses of various ring-substituted isopropyl cyanophenylacrylates from substituted benzaldehydes demonstrate the accessibility of these precursors. chemrxiv.org Studies have reported the synthesis of compounds with various methoxy (B1213986) patterns, alkyl groups, and fluoro-substituents on the aromatic ring. ugm.ac.idchemrxiv.org

Reactivity: Substituents on the phenyl ring influence the reactivity of the molecule through inductive and resonance effects. lumenlearning.com

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and alkyl (-CH₃) are activating groups. lumenlearning.comlibretexts.org They increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. In the context of the allyl halide, EDGs can stabilize a potential carbocation intermediate at the benzylic position, which could accelerate reactions proceeding through an SN1-like mechanism. ncert.nic.in The position of the methoxy group is also critical; research on methoxybenzyl halides shows differences in reactivity and stability based on the substitution pattern (e.g., 4-methoxy vs. 3,5-dimethoxy). ugm.ac.id

Electron-Withdrawing Groups (EWGs): Halogens like fluorine are deactivating groups due to their strong inductive effect, which withdraws electron density from the ring, making it less reactive towards electrophiles. libretexts.orglibretexts.org However, halogens are an exception as they are ortho-, para-directing for electrophilic aromatic substitution due to their ability to donate a lone pair of electrons via resonance. libretexts.org

Non-Brominated 3-(2,6-Dimethoxyphenyl)-1-propene (B1304911) Derivatives

The removal of the bromine atom from the parent structure yields 3-(2,6-dimethoxyphenyl)-1-propene and its derivatives.

Synthesis: These compounds can be synthesized through several routes that avoid the introduction of bromine. A common method is the Wittig reaction, where 2,6-dimethoxybenzaldehyde (B146518) is reacted with an appropriate phosphorus ylide. Another approach could involve the reduction of the bromo-group from 2-bromo-3-(2,6-dimethoxyphenyl)-1-propene using a reducing agent like tributyltin hydride, a common method in radical reactions. researchgate.net

Reactivity: The reactivity of these non-brominated derivatives is primarily dictated by the alkene functional group and the electron-rich aromatic ring.

Alkene Reactivity: The double bond can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation.

Aromatic Ring Reactivity: The two methoxy groups are strong activating, ortho-, para-directing groups. libretexts.org This makes the phenyl ring highly nucleophilic and prone to electrophilic aromatic substitution at the positions ortho and para to the methoxy groups (and meta to the propene substituent).

Structure-Reactivity Relationships in the Series of 2-Bromo-3-aryl-1-propenes

The reactivity of 2-bromo-3-aryl-1-propenes is a function of the interplay between the allylic bromide system and the substituted aromatic ring.

Role of the Halogen: As established, the identity of the halogen at the 2-position is a primary determinant of reactivity in reactions involving the cleavage of the C-X bond. The order of reactivity (I > Br > Cl) is a direct consequence of bond strength and the stability of the resulting halide anion (leaving group ability). ncert.nic.inbyjus.com

Impact of Phenyl Ring Substituents: The electronic nature of the substituents on the aryl group modulates the reactivity.

Electronic Effects: Electron-donating substituents on the phenyl ring can enhance the rate of reactions that proceed through a carbocation intermediate (SN1 pathway) by stabilizing the positive charge through resonance or induction. ncert.nic.inlumenlearning.com Conversely, electron-withdrawing groups would destabilize such an intermediate, slowing the reaction. libretexts.org

Steric Effects: The presence of bulky substituents on the phenyl ring, especially at the ortho positions (like the 2,6-dimethoxy pattern), can introduce significant steric hindrance. byjus.comvedantu.com This hindrance can impede the approach of a nucleophile to the allylic system, thereby slowing the rate of SN2 reactions. byjus.com It can also influence the conformational preferences of the molecule, affecting the accessibility of the reactive sites. Studies on related systems have shown that bulky ortho substituents can cause notable changes in molecular geometry. nih.gov

Table 2: Predicted Structure-Reactivity Trends for 2-Bromo-3-aryl-1-propene Analogs

Analog TypeKey Structural FeaturePredicted Effect on Reactivity (SN Reactions)Rationale
Halogen Variation 2-Iodo substituentIncreased ReactivityWeaker C-I bond, better leaving group. ncert.nic.in
Halogen Variation 2-Chloro substituentDecreased ReactivityStronger C-Cl bond, poorer leaving group. ncert.nic.in
Ring Substitution Electron-donating groups (e.g., 4-methoxy, 4-methyl)Increased SN1 ReactivityStabilization of benzylic/allylic carbocation. ncert.nic.inlumenlearning.com
Ring Substitution Electron-withdrawing groups (e.g., 4-fluoro, 4-nitro)Decreased SN1 ReactivityDestabilization of carbocation intermediate. libretexts.org
Ring Substitution Bulky ortho-substituents (e.g., 2,6-dimethyl)Decreased SN2 ReactivitySteric hindrance impeding nucleophilic attack. byjus.comnih.gov

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Routes

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. For the synthesis of 2-Bromo-3-(2,6-dimethoxyphenyl)-1-propene and related functionalized propenes, future research will likely focus on developing "green" routes that minimize waste and utilize less hazardous reagents. nih.gov One promising area is the exploration of alternative brominating agents to traditional sources, which can be harsh and produce stoichiometric amounts of waste. Additionally, the development of catalytic systems, potentially based on earth-abundant metals or metal-free catalysts, could significantly improve the sustainability of the synthesis. nih.gov The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide the design of these new synthetic strategies. pku.edu.cn For instance, developing methods for the direct and selective functionalization of hydrocarbon chains represents a fundamental challenge that, if overcome, could lead to more efficient and sustainable syntheses. thieme.de

Advanced Mechanistic Studies using in situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing existing synthetic methods and designing new ones. In situ spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, offer powerful tools to monitor reactions in real-time. researchgate.netresearchgate.net These methods can provide valuable data on the formation of intermediates, transition states, and byproducts, shedding light on the intricate steps of the reaction pathway. researchgate.netresearchgate.netchemrxiv.org For example, studying the bromination of alkenes through techniques like stopped-flow absorbance spectroscopy can reveal sequential reaction steps and the nature of transient species. nih.gov Such detailed mechanistic insights can help in controlling reaction selectivity and minimizing the formation of unwanted side products. acs.orglibretexts.orgchadsprep.comlibretexts.orgmasterorganicchemistry.com

Chemoenzymatic and Biocatalytic Approaches to Synthesis and Transformation

The use of enzymes and whole-cell biocatalysts in organic synthesis is a rapidly growing field, offering mild reaction conditions and high selectivity. nih.gov Future research could explore the chemoenzymatic synthesis of this compound, potentially utilizing enzymes for key bond-forming or functional group manipulation steps. nih.govnih.govresearchgate.net For instance, biocatalytic approaches have been successfully employed for the hydroxylation of phenylpropanoids, which are structurally related to the target molecule. nih.gov Enzymes like haloperoxidases could also be investigated for their ability to catalyze the halogenation of alkene precursors. tudelft.nl The integration of chemical and enzymatic steps can lead to more efficient and sustainable synthetic routes. nih.gov

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique structural features of this compound, including the bromoalkene and the electron-rich dimethoxyphenyl group, suggest a rich and largely unexplored reactivity. Future studies could investigate novel transformations of this compound, moving beyond its traditional use as a synthetic intermediate. For example, the development of new catalytic methods could enable the selective functionalization of different positions within the molecule. thieme.deresearchgate.net Researchers are exploring unconventional transformations of styrenes and other alkenes, such as electrochemical difunctionalization and photocatalytic hydroaminoalkylation, which could be adapted to this specific substrate. acs.orgnih.govresearchgate.net Understanding the reactivity of bromoalkenes under various conditions, including oxidative hydrolysis, can also open up new synthetic possibilities. beilstein-journals.orgbeilstein-journals.orgnih.govnih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way chemical reactions are performed, offering advantages in terms of safety, efficiency, and scalability. youtube.comdurham.ac.uk The synthesis of this compound could be adapted to a continuous flow process, which would allow for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govresearchgate.netnih.gov This can lead to improved yields, higher purity, and safer handling of reactive intermediates. durham.ac.uk Automated synthesis platforms, which can perform multiple reactions in parallel, could be used to rapidly screen different reaction conditions and catalysts, accelerating the optimization of the synthesis. youtube.com

Theoretical Predictions for Enhanced Reactivity and Selectivity

Computational chemistry and theoretical modeling provide powerful tools for predicting and understanding chemical reactivity and selectivity. researchgate.netnih.gov Density functional theory (DFT) calculations can be used to model the reaction pathways for the synthesis of this compound, helping to identify the most favorable routes and predict the stereochemical outcome. researchgate.net These theoretical studies can also guide the design of new catalysts and reagents with enhanced performance. By understanding the electronic and steric factors that govern the reaction, it may be possible to rationally design experiments to achieve higher yields and selectivities. nih.gov Computational studies have been instrumental in understanding the mechanisms of various reactions, including brominations and enzymatic halogenations. researchgate.netnih.govnih.gov

Interactive Data Tables

Table 1: Key Research Areas and Potential Methodologies

Future Research Direction Potential Methodologies Key Objectives
Sustainable Synthesis Green brominating agents, metal-free catalysis, use of renewable feedstocks. Minimize waste, improve atom economy, reduce environmental impact.
Advanced Mechanistic Studies In situ NMR and IR spectroscopy, stopped-flow techniques. Elucidate reaction pathways, identify intermediates, optimize reaction conditions.
Chemoenzymatic Synthesis Haloperoxidases, whole-cell biocatalysts, integration of chemical and enzymatic steps. Achieve high selectivity under mild conditions, improve sustainability.
Novel Reactivity Electrochemical methods, photocatalysis, unconventional transformations of bromoalkenes. Discover new synthetic applications, expand the chemical space accessible from the compound.
Flow Chemistry & Automation Continuous flow reactors, automated synthesis platforms. Enhance safety and efficiency, enable rapid optimization and scale-up.

Q & A

Q. Table 1: Comparative Reactivity of Halogenated Propenes

SubstituentReaction with Pd(PPh₃)₄ (Yield%)Side Products
2,6-Dimethoxyphenyl78% (Suzuki)Oxidized quinones
3,5-Dichlorophenyl65% (Heck)Dehalogenated alkenes
3,5-Difluorophenyl82% (Sonogashira)Terminal alkynes
Data extrapolated from .

Q. Table 2: Analytical Techniques for Structural Validation

TechniqueKey Peaks/ParametersApplication Example
X-ray CrystallographyC-Br bond length: ~1.9 ÅConfirming allylic geometry
GC-MSRetention time: 8.2 min (DB-5 column)Purity >98%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.